(S)-tert-butyl (1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbamate is a synthetic compound that belongs to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities, making them significant in medicinal chemistry. This specific compound has garnered interest due to its potential applications in pharmacology, particularly as an inhibitor of phosphoinositide 3-kinase and histone deacetylase, which are crucial targets in cancer therapy and other diseases .
(S)-tert-butyl (1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbamate is classified as a carbamate derivative, which is a type of organic compound characterized by the presence of a carbamate functional group. It also falls under the broader category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structure.
The synthesis of (S)-tert-butyl (1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbamate typically involves several steps:
The molecular structure of (S)-tert-butyl (1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbamate features:
The molecular formula is , indicating a complex structure with multiple functional groups that contribute to its pharmacological properties.
The compound can undergo various chemical reactions typical for quinazoline derivatives:
These reactions are essential for modifying the compound for specific applications in drug development.
(S)-tert-butyl (1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbamate acts primarily by inhibiting specific enzymes involved in cellular signaling pathways:
The detailed mechanism involves binding interactions at the active sites of these enzymes, leading to altered cellular responses.
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly used to confirm the identity and purity of this compound.
(S)-tert-butyl (1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbamate has several scientific applications:
The stereoselective construction of the chiral carbamate moiety in (S)-tert-butyl (1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbamate (CAS: 870281-85-9) represents a critical synthetic challenge due to the pharmaceutical significance of the (S)-enantiomer in drug development. This compound, marketed under synonyms like CAL-101(N-2) and idelalisib N-2, serves as a key intermediate in the synthesis of idelalisib—a FDA-approved PI3Kδ inhibitor [3]. The chiral center at the propyl-carbamate junction requires precise control to ensure enantiomeric purity, typically achieved through resolution techniques or asymmetric synthesis starting from L-amino acid precursors. The molecular architecture (C₂₂H₂₄FN₃O₃; MW: 397.44 g/mol) features a tetrahedral stereocenter adjacent to both the quinazolinone ring and the carbamate nitrogen, creating steric constraints that necessitate optimized reaction conditions to prevent racemization [3] [7].
Industrial routes often employ chiral pool strategies using naturally occurring amino acids, while modern approaches leverage enantioselective catalysis. The Boc (tert-butoxycarbonyl) protective group serves dual purposes: it prevents undesired side reactions at the amine functionality while providing steric bulk that aids in chiral induction during quinazolinone ring formation. Post-synthesis analyses via chiral HPLC confirm enantiomeric excess (ee) values typically exceeding 98%, essential for pharmaceutical applications where stereopurity directly impacts biological activity and safety profiles [3].
Catalytic asymmetric methodologies have emerged as efficient solutions for achieving high enantiomeric enrichment in the synthesis of this quinazolinone intermediate. Transition metal catalysts featuring chiral ligands (e.g., BINAP-modified palladium complexes) enable asymmetric hydrogenation of precursor enamines or imines, while organocatalysts like cinchona alkaloid derivatives facilitate enantioselective Mannich reactions to establish the chiral center [3]. The SMILES notation (CCC@HC1=NC2=C(C(F)=CC=C2)C(=O)N1C1=CC=CC=C1) explicitly denotes the (S)-configuration, underscoring the necessity of stereocontrol [2].
A significant advancement involves dynamic kinetic resolution (DKR) of racemic precursors, where catalysts simultaneously racemize stereolabile centers and selectively transform one enantiomer. This approach proves advantageous for scalability, converting theoretically 100% of racemic starting materials into single-enantiomer products. Recent optimizations report reaction temperatures between -20°C to 25°C to balance enantioselectivity and reaction kinetics, achieving ee values >99% while maintaining yields above 85%. These catalytic systems demonstrate robustness against the electron-withdrawing fluoro substituent and sterically demanding phenylquinazolinone system, which historically posed challenges to asymmetric induction [3] [7].
Solid-phase synthesis has gained traction for constructing the 5-fluoro-3-phenyl-3,4-dihydroquinazolin-4-one core, particularly in combinatorial chemistry applications aimed at generating structural analogs. Wang or Rink amide resins serve as anchors via carboxylic acid functionalities on precursor molecules (e.g., 2-amino-4-fluorobenzoic acid derivatives), enabling stepwise assembly under microwave irradiation that accelerates cyclocondensation reactions [7]. The quinazolinone formation proceeds through cyclodehydration between anthranilic acid derivatives and amidine intermediates, with the phenyl moiety introduced via nucleophilic aromatic substitution or transition metal-catalyzed coupling.
Table 1: Solid-Phase Synthesis Optimization Parameters
Resin Type | Cyclization Method | Temperature | Reaction Time | Yield (%) |
---|---|---|---|---|
Wang resin | Microwave-assisted | 120°C | 20 min | 92 |
Rink amide | Conventional heating | 80°C | 12 h | 78 |
Merrifield | Microwave-assisted | 100°C | 30 min | 85 |
Post-assembly, the target compound is cleaved from the resin using trifluoroacetic acid (TFA)/dichloromethane mixtures, which simultaneously removes acid-labile Boc protections. This methodology significantly reduces purification burdens compared to solution-phase synthesis, though challenges persist in adapting these protocols to large-scale manufacturing (multi-kilogram batches) due to resin costs and solvent consumption [7].
The Boc protective group in this molecule exemplifies strategic molecular safeguarding critical for intermediate stability during multi-step syntheses. Tert-butyl carbamate shields the secondary amine functionality (N-H, pKa ~25) against undesired nucleophilic attacks, oxidation, or side reactions during quinazolinone ring formation [2] [3]. This protection proves particularly valuable given the harsh reaction conditions required for cyclodehydration (e.g., temperatures >150°C in dipolar aprotic solvents like NMP or DMF). The Boc group’s orthogonal stability toward diverse reagents allows sequential deprotection without affecting the quinazolinone core, fluoro substituent, or phenyl ring functionalities.
Boc removal employs acidic conditions (e.g., HCl/dioxane or TFA), generating the tert-butyl cation intermediate trapped as isobutylene gas, thus driving reaction completion. Kinetic studies reveal that electron-donating substituents (like the 5-fluoro group) marginally accelerate deprotection rates due to enhanced ammonium ion stability. For long-term storage, Boc-protected intermediates demonstrate superior stability (>24 months under refrigeration at 2–8°C) compared to their deprotected counterparts, which often require inert atmosphere storage to prevent decomposition [2] [3] [6].
Scale-up of this compound from laboratory (gram) to industrial (hundreds of kilograms) levels introduces multifaceted challenges. Key issues include cryogenic condition management for enantioselective steps, exotherm control during Boc deprotection, and purification of the polar intermediate from high-boiling solvents like dimethylacetamide (DMAC) [6] [7]. The presence of multiple reactive sites—fluoro substituent (electrophilic vulnerability), quinazolinone carbonyl (nucleophilic susceptibility), and carbamate (acid/base sensitivity)—necessitates precise control of reaction parameters to minimize byproducts. Process analytical technology (PAT) tools such as FTIR and online HPLC prove essential for monitoring reaction progression and intermediate stability during extended operations.
Table 2: Scalability Challenges and Mitigation Strategies
Scale-Up Challenge | Laboratory Scale Solution | Industrial Mitigation Strategy |
---|---|---|
Enantiomeric purity maintenance | Chiral chromatography | Crystallization-induced asymmetric transformation |
High-boiling solvent removal | Rotary evaporation | Thin-film evaporation & solvent-switch techniques |
Exotherm control in Boc deprotection | Ice-bath cooling | Jet reactor with continuous flow cooling |
Particulate control in final API | Simple filtration | Crystallization with polymorph control |
Continuous flow chemistry emerges as a transformative approach, particularly for hazardous steps like lithiation or azide reductions. One optimized pilot-scale process achieves 85% overall yield across six steps by integrating flow hydrogenation and enzymatic resolution, significantly outperforming batch methods (55–65% yields). Supply chain considerations for precursors—especially enantiopure propylamine derivatives and fluorinated anthranilic acids—further complicate large-scale production, necessitating dual sourcing strategies to ensure uninterrupted manufacturing [6] [7].
Table 3: Compound Specifications Across Suppliers
Supplier | Purity (%) | Storage Conditions | Package Size | Molecular Formula |
---|---|---|---|---|
Synthonix Corporation | 95 | Refrigerator | Custom | C₂₂H₂₄FN₃O₃ |
ChemShuttle | 95 | 2–8°C | In stock | C₂₂H₂₄FN₃O₃ |
Enke Pharmatech | 98 | Room temperature | 1–25 kg | C₂₂H₂₄FN₃O₃ |
Laibo Chem | ≥95 | Not specified | 1g | C₂₂H₂₄FN₃O₃ |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: